1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17Cl2N3 and its molecular weight is 418.32. The purity is usually 95%.
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Biological Activity
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse sources.
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions that include cyclization processes. One common method for synthesizing compounds like this compound involves the condensation of suitable aromatic aldehydes with hydrazine derivatives under acidic or basic conditions. The resulting compounds are often subjected to further modifications to enhance their biological properties.
Antimicrobial Activity
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate potent antifungal activity against various strains of fungi and also show effectiveness against Mycobacterium tuberculosis. This suggests a promising avenue for developing new antifungal and antitubercular agents based on this scaffold .
Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory properties. In particular, derivatives have been identified as dual inhibitors of cholinesterase and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of prostaglandin synthesis, a crucial mediator in inflammation.
Cytotoxicity and Cancer Research
The cytotoxic effects of pyrazoloquinolines have also been explored in cancer research. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Case Study 1: Antifungal Activity
A study focusing on a series of 1H-pyrazolo[3,4-b]quinolines reported that specific compounds exhibited remarkable antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations as low as 0.5 µg/mL for some derivatives .
Case Study 2: Anti-inflammatory Activity
In another investigation, a derivative of the pyrazoloquinoline scaffold was tested for its ability to inhibit COX-2 enzyme activity. The compound displayed an IC50 value of 0.15 µM, indicating strong inhibitory potential compared to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoloquinolines is significantly influenced by their structural features. Key factors include:
- Substituents on the aromatic rings : Electron-withdrawing groups (like chloro or nitro) can enhance potency.
- Positioning of methyl groups : The presence and position of methyl groups can affect lipophilicity and receptor binding affinity.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-14-3-10-22-19(11-14)24-20(13-27-22)23(16-5-7-17(25)8-6-16)28-29(24)18-9-4-15(2)21(26)12-18/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCNXVDAPUTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.